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Compound of Interest

Compound Name: 4-Methyl-3-nitrophenol

Cat. No.: B015662 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the spectroscopic data for 4-Methyl-3-
nitrophenol (CAS No. 2042-14-0), a key intermediate in the synthesis of various

pharmaceuticals and agrochemicals.[1] The following sections detail its Nuclear Magnetic

Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) characteristics, offering a

comprehensive resource for compound identification, characterization, and quality control.

Spectroscopic Data Summary
The empirical formula for 4-Methyl-3-nitrophenol is C₇H₇NO₃, with a molecular weight of

153.14 g/mol .[2][3]

Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H NMR Spectral Data
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Proton Assignment Chemical Shift (δ, ppm) Multiplicity

H-2 ~7.6 d

H-5 ~7.0 dd

H-6 ~6.8 d

-OH Variable (broad s) s

-CH₃ ~2.3 s

Note: The chemical shift of the hydroxyl (-OH) proton is variable and dependent on solvent and

concentration. Data sourced from spectral databases.[2][4]

¹³C NMR Spectral Data

Carbon Assignment Chemical Shift (δ, ppm)

C-1 (C-OH) ~155

C-2 (CH) ~120

C-3 (C-NO₂) ~140

C-4 (C-CH₃) ~135

C-5 (CH) ~125

C-6 (CH) ~115

-CH₃ ~20

Note: These are approximate chemical shifts based on spectral database information and

established ranges for substituted phenols.[2][5][6]

Infrared (IR) Spectroscopy
The IR spectrum of 4-Methyl-3-nitrophenol exhibits characteristic absorption bands

corresponding to its functional groups.[7][8][9]
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Wavenumber (cm⁻¹) Vibrational Mode

3400-3200 (broad) O-H stretch (phenolic)

~3100 C-H stretch (aromatic)

~2950 C-H stretch (methyl)

~1530 and ~1350
N-O stretch (nitro group, asymmetric and

symmetric)

~1600 and ~1470 C=C stretch (aromatic ring)

~1260 C-O stretch (phenol)

Mass Spectrometry (MS)
The mass spectrum of 4-Methyl-3-nitrophenol is characterized by a prominent molecular ion

peak and several key fragments.[2][7]

m/z Assignment

153 [M]⁺ (Molecular ion)

136 [M-OH]⁺

108 [M-NO₂]⁺

77 [C₆H₅]⁺

Experimental Workflow
The following diagram illustrates a generalized workflow for the spectroscopic analysis of a

chemical compound like 4-Methyl-3-nitrophenol.
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Sample Preparation

Data Processing & Interpretation

4-Methyl-3-nitrophenol

Dissolution in appropriate deuterated solvent (for NMR) or preparation as KBr pellet/nujol mull (for IR)

Mass SpectrometryNMR Spectroscopy
(¹H and ¹³C) IR Spectroscopy

Process NMR Data
(FT, phasing, baseline correction)

Process IR Data
(Background subtraction)

Process MS Data
(Peak identification)

Spectral Interpretation & Structure Confirmation

Click to download full resolution via product page

Caption: A generalized workflow for the spectroscopic analysis of 4-Methyl-3-nitrophenol.

Experimental Protocols
The following are generalized experimental protocols for obtaining the spectroscopic data

presented.

Nuclear Magnetic Resonance (NMR) Spectroscopy
Sample Preparation: Approximately 5-10 mg of 4-Methyl-3-nitrophenol is dissolved in 0.5-

0.7 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a 5 mm NMR tube. A

small amount of tetramethylsilane (TMS) may be added as an internal standard (δ = 0.00

ppm).
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Instrumentation: ¹H and ¹³C NMR spectra are recorded on a 300 MHz or higher field NMR

spectrometer.

¹H NMR Acquisition: A standard single-pulse experiment is used. Typically, 16 to 64 scans

are acquired with a relaxation delay of 1-2 seconds.

¹³C NMR Acquisition: A proton-decoupled pulse program is used to obtain a spectrum with

singlets for each carbon. Due to the low natural abundance of ¹³C, a larger number of scans

(e.g., 1024 or more) and a longer relaxation delay (2-5 seconds) are typically required to

achieve an adequate signal-to-noise ratio.

Data Processing: The acquired Free Induction Decay (FID) is processed using a Fourier

transform. The resulting spectrum is then phased and baseline corrected. The chemical

shifts are referenced to the internal standard (TMS) or the residual solvent peak.

Infrared (IR) Spectroscopy
Sample Preparation: For a solid sample like 4-Methyl-3-nitrophenol, the KBr pellet method

is commonly used. A small amount of the sample is finely ground with dry potassium bromide

(KBr) powder. The mixture is then pressed into a thin, transparent pellet using a hydraulic

press. Alternatively, a Nujol mull can be prepared by grinding the sample with a few drops of

Nujol oil and placing the resulting paste between two salt plates (e.g., NaCl or KBr).

Instrumentation: The IR spectrum is recorded using a Fourier Transform Infrared (FTIR)

spectrometer.

Data Acquisition: A background spectrum of the pure KBr pellet or salt plates is recorded

first. The sample is then placed in the spectrometer, and the sample spectrum is recorded.

The instrument typically scans the mid-infrared range (4000-400 cm⁻¹).

Data Processing: The final spectrum is obtained by automatically subtracting the background

spectrum from the sample spectrum.

Mass Spectrometry (MS)
Sample Introduction: The sample is introduced into the mass spectrometer, often via a direct

insertion probe or after separation using Gas Chromatography (GC-MS).
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Ionization: Electron Ionization (EI) is a common method for this type of compound. The

sample molecules are bombarded with a high-energy electron beam (typically 70 eV),

causing ionization and fragmentation.

Mass Analysis: The resulting ions are separated based on their mass-to-charge ratio (m/z)

by a mass analyzer (e.g., a quadrupole).

Detection: The separated ions are detected, and their abundance is plotted against their m/z

ratio to generate the mass spectrum.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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